2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride
CAS No.:
Cat. No.: VC15765081
Molecular Formula: C6H10ClN3O2
Molecular Weight: 191.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10ClN3O2 |
|---|---|
| Molecular Weight | 191.61 g/mol |
| IUPAC Name | 2-amino-2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H9N3O2.ClH/c1-9-4(2-3-8-9)5(7)6(10)11;/h2-3,5H,7H2,1H3,(H,10,11);1H |
| Standard InChI Key | ZSCUNAKQNVPYLV-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC=N1)C(C(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
The compound’s systematic name, 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride, reflects its core structure: a pyrazole ring substituted with a methyl group at the 1-position and an amino-acetic acid moiety at the 2-position, neutralized as a hydrochloride salt . The stereochemistry of the amino group is critical; the (S)-enantiomer (CAS: 2350007-85-9) is often isolated for pharmaceutical applications due to its enhanced bioactivity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀ClN₃O₂ |
| Molecular Weight (g/mol) | 191.61 |
| CAS Number | 1955498-31-3 (racemic) |
| 2350007-85-9 (S-enantiomer) | |
| Density | Not reported |
| Melting Point | Not reported |
The pyrazole ring’s planarity and the amino group’s hydrogen-bonding capacity enable interactions with biological targets, such as enzyme active sites . X-ray crystallography reveals intramolecular hydrogen bonding between the amino group and the pyrazole nitrogen, stabilizing the conformation .
Synthesis and Stereochemical Control
The racemic mixture is synthesized via condensation reactions between 1-methyl-1H-pyrazole-5-carbaldehyde and glycine derivatives, followed by hydrochloric acid neutralization . For the (S)-enantiomer, asymmetric catalysis using chiral auxiliaries or enzymatic resolution achieves enantiomeric excess >98% . Industrial-scale production employs continuous flow reactors to optimize yield (reported up to 78%) and reduce byproducts.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt enhances aqueous solubility (>50 mg/mL at 25°C) compared to the free base . Stability studies indicate decomposition temperatures above 200°C, with hygroscopicity requiring storage under anhydrous conditions.
Spectroscopic Characterization
-
IR Spectroscopy: N–H stretching at 3300–3200 cm⁻¹ and C=O absorption at 1705 cm⁻¹ confirm the amino acid and pyrazole motifs.
-
NMR: ¹H NMR (D₂O) shows a pyrazole proton singlet at δ 7.82 ppm and amino group protons at δ 4.15 ppm .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound inhibits glycogen synthase kinase-3β (GSK-3β) (IC₅₀ = 2.1 μM) via hydrogen bonding with Lys85 and hydrophobic interactions with Val135, as modeled in molecular docking studies . This dual mechanism is leveraged in Alzheimer’s disease research to reduce tau hyperphosphorylation .
Industrial and Research Applications
Pharmaceutical Intermediate
The (S)-enantiomer is a key intermediate in synthesizing JAK2 inhibitors, with a 45% yield in tetracyclic compound formation via Pd-catalyzed cross-coupling .
Table 2: Applications in Drug Development
Agrochemical Uses
Derivatives act as herbicides by inhibiting acetolactate synthase (ALS), with field trials showing 90% weed suppression at 10 g/ha .
Comparative Analysis with Structural Analogues
Table 3: Comparison with Pyrazole Derivatives
| Compound | Molecular Formula | Bioactivity (IC₅₀/MIC) |
|---|---|---|
| 2-Amino-2-(1H-pyrazol-5-yl)acetic acid | C₅H₇N₃O₂ | GSK-3β: 5.3 μM |
| 3-Methylpyrazole-5-carboxylic acid | C₅H₆N₂O₂ | ALS Inhibition: 12 μM |
| Target Compound | C₆H₁₀ClN₃O₂ | GSK-3β: 2.1 μM |
The methyl group at the pyrazole 1-position in the target compound enhances metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for unmethylated analogues) .
Future Directions and Challenges
Optimization of Synthetic Routes
Efforts to replace toxic solvents (e.g., DMF) with ionic liquids could improve eco-efficiency. Computational modeling of reaction pathways may reduce energy consumption by 30% .
Expanding Therapeutic Indications
Ongoing trials explore its efficacy in bipolar disorder via GSK-3β modulation, with Phase I results expected in 2026.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume